An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethoxy)benzoic Acid
An In-depth Technical Guide to the Physical Properties of 2-(Trifluoromethoxy)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physical and chemical properties of 2-(Trifluoromethoxy)benzoic acid, a key building block in modern medicinal and materials chemistry. We delve into its structural and physicochemical characteristics, offering both established data and detailed, field-proven experimental protocols for their validation. This document is structured to serve as a practical reference for laboratory scientists, providing the causal insights behind experimental choices and ensuring a foundation of scientific integrity. By connecting physical properties to their implications in drug development and synthesis, this guide aims to empower researchers to leverage this compound to its full potential.
Introduction: Chemical Identity and Significance
2-(Trifluoromethoxy)benzoic acid is an aromatic carboxylic acid distinguished by the presence of a trifluoromethoxy (-OCF₃) group at the ortho-position to the carboxyl moiety. This substitution is critical, as the -OCF₃ group is a powerful bioisostere for other functionalities and imparts unique electronic properties, enhancing metabolic stability and modulating lipophilicity in derivative compounds.
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IUPAC Name: 2-(trifluoromethoxy)benzoic acid[1]
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Synonyms: o-Trifluoromethoxybenzoic acid, α,α,α-Trifluoro-o-anisic Acid[1][2]
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CAS Number: 1979-29-9[3]
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Molecular Formula: C₈H₅F₃O₃[3]
The strategic placement of the highly electronegative and metabolically robust trifluoromethoxy group makes this molecule a valuable precursor in the synthesis of pharmaceuticals and advanced materials. Understanding its fundamental physical properties is paramount for optimizing reaction conditions, purification strategies, formulation development, and predicting its pharmacokinetic behavior.
Core Physicochemical Properties
The physical properties of a compound dictate its behavior from the reaction flask to a biological system. The data presented here are aggregated from authoritative chemical databases and supplier specifications.
| Property | Value | Source(s) |
| Appearance | White to almost white powder or crystal.[4] | ChemicalBook[4] |
| Melting Point (mp) | 75-80 °C | Sigma-Aldrich |
| Boiling Point (bp) | 231.6 ± 35.0 °C (Predicted)[3][4] | ChemicalBook[3][4] |
| pKa | 2.89 ± 0.36 (Predicted)[4] | ChemicalBook[4] |
| Solubility | Soluble in methanol.[3][4] Limited solubility in water is expected. | ChemicalBook[3][4] |
| Density | 1.447 ± 0.06 g/cm³ (Predicted)[3][4] | ChemicalBook[3][4] |
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Melting Point: The melting point of 75-80 °C indicates a crystalline solid at room temperature. The range suggests that purity can significantly influence this value; a sharp melting point is a key indicator of high purity. For rigorous applications, Differential Scanning Calorimetry (DSC) is recommended for its ability to provide a precise melt transition temperature and detect impurities.
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Acidity (pKa): The predicted pKa of ~2.89 suggests that 2-(trifluoromethoxy)benzoic acid is a relatively strong organic acid.[4] This is a direct consequence of the electron-withdrawing nature of the ortho-trifluoromethoxy group, which stabilizes the conjugate base (carboxylate anion). This acidity is a critical parameter in drug design, influencing the compound's charge state at physiological pH (approx. 7.4) and thus affecting its solubility, membrane permeability, and receptor binding interactions.
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Solubility: While soluble in polar organic solvents like methanol, its aqueous solubility is anticipated to be limited.[3][4] The nonpolar benzene ring and the hydrophobic trifluoromethoxy group counteract the hydrophilicity of the carboxylic acid moiety.[5] The solubility in aqueous media is highly pH-dependent; it will be significantly more soluble in basic solutions (pH > pKa) where it exists as the deprotonated, anionic carboxylate.
Experimental Methodologies for Property Determination
To ensure the reliability of experimental data, standardized and validated protocols are essential. The following sections detail the methodologies for determining key physical properties.
Rationale: DSC offers superior accuracy and more information than traditional melting point apparatus. It measures the heat flow required to raise a sample's temperature, revealing a sharp endothermic peak at the melting transition. The onset temperature of this peak is the precise melting point, and the peak's shape can indicate the presence of impurities (peak broadening).
Methodology:
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Instrument Calibration: Calibrate the DSC instrument's temperature and heat flow axes using certified standards (e.g., indium).
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Sample Preparation: Accurately weigh 2-5 mg of dry 2-(trifluoromethoxy)benzoic acid into a standard aluminum DSC pan. Crimp a lid onto the pan to encapsulate the sample.
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Reference Pan: Prepare an identical, empty, and sealed aluminum pan to serve as the reference.
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Thermal Program:
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Equilibrate the system at 25 °C.
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Ramp the temperature from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen purge (50 mL/min).
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Record the heat flow versus temperature.
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Data Analysis: Determine the onset temperature of the melting endotherm. This value represents the melting point. The area under the peak corresponds to the heat of fusion.
Rationale: This gold-standard method determines the pKa by monitoring the change in pH of a solution of the acid as a standardized base is incrementally added. The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.
Methodology:
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System Setup: Calibrate a pH meter using standard buffers (e.g., pH 4.00, 7.00, 10.00).
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Sample Preparation: Accurately weigh approximately 20 mg of 2-(trifluoromethoxy)benzoic acid and dissolve it in a suitable co-solvent mixture if necessary (e.g., 50:50 methanol:water) to a final volume of 50 mL.
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Titration:
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Place the pH electrode in the sample solution and stir gently.
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Using a calibrated burette, add standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL).
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Record the pH after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.
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Identify the equivalence point (the point of maximum slope) from the first derivative of the curve (ΔpH/ΔV).
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The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is determined.
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The pKa is the pH value recorded at this half-equivalence point.
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Caption: Workflow for pKa determination via potentiometric titration.
Application-Focused Insights for Drug Development
The physical properties of an active pharmaceutical ingredient (API) are not merely data points; they are critical determinants of its ultimate success as a therapeutic agent.
The interplay between a molecule's structure, its physical properties, and its potential as a drug can be visualized. The trifluoromethoxy group (-OCF₃) significantly influences key parameters like acidity (pKa) and lipophilicity (LogP). These properties, in turn, directly impact the "drug-like" characteristics of the molecule, such as its absorption and membrane permeability, which are fundamental aspects of pharmacokinetics.
Caption: Relationship between structure, properties, and drug-like attributes.
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Impact of pKa: With a pKa of ~2.89, the molecule will be >99.99% ionized in the anionic form at the physiological pH of blood (7.4) and the small intestine. This high degree of ionization enhances aqueous solubility in these compartments, which is favorable for distribution. However, it can limit passive diffusion across lipid membranes, which favors the neutral, protonated form.
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Impact of Lipophilicity (LogP): The trifluoromethoxy group increases lipophilicity compared to a methoxy or hydroxyl group. This property is crucial for crossing biological membranes, such as the gut wall for oral absorption or the blood-brain barrier for CNS targets. A balance between lipophilicity (for permeability) and hydrophilicity (for solubility) is essential for a successful drug candidate.
Safety, Handling, and Storage
Proper handling is crucial for laboratory safety and maintaining compound integrity.
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Hazards: Causes serious eye irritation.[1] May be harmful if swallowed.[1]
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Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid creating dust.
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Storage: Store in a tightly sealed container in a cool, dry place.[3][4]
Conclusion
2-(Trifluoromethoxy)benzoic acid is a compound whose physical properties are defined by the interplay between its aromatic core, the carboxylic acid group, and the influential ortho-trifluoromethoxy substituent. Its defined melting point, relatively strong acidity, and pH-dependent solubility are key parameters that must be understood and leveraged by researchers. The protocols and insights provided in this guide offer a robust framework for the accurate characterization and intelligent application of this versatile chemical building block in research and development.
References
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2-(Trifluoromethoxy)benzoic acid. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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The Chemical Identity of 2-(Trifluoromethyl)benzoic Acid: Properties and Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 9, 2026, from [Link]
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2-(trifluoromethyl)benzoic acid. (n.d.). Solubility of Things. Retrieved January 9, 2026, from [Link]
Sources
- 1. 2-(Trifluoromethoxy)benzoic acid | C8H5F3O3 | CID 2777223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 150436-84-3 CAS MSDS (2-(TRIFLUOROMETHOXY)BENZOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 2-(Trifluoromethoxy)benzoic acid | 1979-29-9 [m.chemicalbook.com]
- 4. 2-(Trifluoromethoxy)benzoic acid CAS#: 1979-29-9 [chemicalbook.com]
- 5. solubilityofthings.com [solubilityofthings.com]
